molecular formula C11H18N4O B12523653 (4-Amino-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazin-1-yl)methanone CAS No. 652139-92-9

(4-Amino-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B12523653
CAS No.: 652139-92-9
M. Wt: 222.29 g/mol
InChI Key: NMNYSZWNAFOWML-UHFFFAOYSA-N
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Description

(4-Amino-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazin-1-yl)methanone is a synthetic organic compound that features a pyrrole ring substituted with an amino group and a methyl group, as well as a piperazine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions: The amino and methyl groups are introduced to the pyrrole ring through substitution reactions

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with a dihaloalkane.

    Coupling of Pyrrole and Piperazine Rings: The final step involves coupling the pyrrole and piperazine rings through a condensation reaction, typically using a coupling reagent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where the methyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common nucleophiles for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(4-Amino-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Amino-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-1-methyl-1H-pyrrol-2-yl)(4-ethylpiperazin-1-yl)methanone
  • (4-Amino-1-methyl-1H-pyrrol-2-yl)(4-phenylpiperazin-1-yl)methanone
  • (4-Amino-1-methyl-1H-pyrrol-2-yl)(4-methylpiperidin-1-yl)methanone

Uniqueness

(4-Amino-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazin-1-yl)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the pyrrole and piperazine rings provides a versatile scaffold for further functionalization and optimization in drug development.

Properties

CAS No.

652139-92-9

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

(4-amino-1-methylpyrrol-2-yl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C11H18N4O/c1-13-3-5-15(6-4-13)11(16)10-7-9(12)8-14(10)2/h7-8H,3-6,12H2,1-2H3

InChI Key

NMNYSZWNAFOWML-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CN2C)N

Origin of Product

United States

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